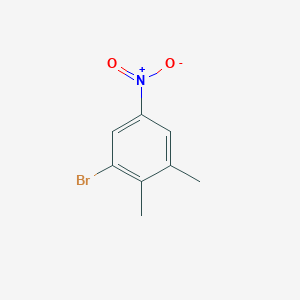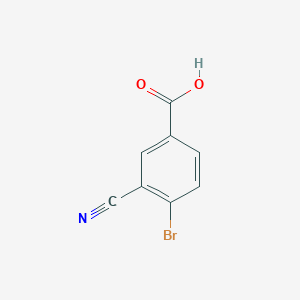
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features a fused benzene and imidazole ring structure. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of nanocrystalline magnesium oxide as a solid base catalyst has been reported to be effective in the preparation of 2-substituted benzimidazoles .
Análisis De Reacciones Químicas
Types of Reactions: 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce 2-aminobenzimidazole .
Aplicaciones Científicas De Investigación
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of various kinases.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the minor groove of DNA, interfering with DNA replication and transcription processes . Additionally, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
1H-Benzimidazole: Shares a similar core structure but lacks the imino group.
2H-Indazole: Another heterocyclic compound with a fused benzene and pyrazole ring.
1H-Benzotriazole: Contains a triazole ring fused to a benzene ring.
Uniqueness: 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.2 g/mol |
Nombre IUPAC |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H13N3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H3,8,9,10) |
Clave InChI |
HOUTVHLOCNCWPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)







